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Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No.: B027896

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-Aminopyrimidin-4-yl)ethanone (CAS No. 106157-82-8). Due to the limited
availability of public experimental spectra for this specific molecule, this document presents
predicted spectroscopic data obtained from computational models, alongside generalized
experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-
Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended
for researchers, scientists, and professionals in the field of drug development and chemical

analysis.
Compound Information
Property Value
Chemical Name 1-(2-Aminopyrimidin-4-yl)ethanone
Synonyms 4-Acetyl-2-aminopyrimidine
CAS Number 106157-82-8
Molecular Formula CeH7N30O
Molecular Weight 137.14 g/mol
Chemical Structure e

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b027896?utm_src=pdf-interest
https://www.benchchem.com/product/b027896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Aminopyrimidin-4-
yl)ethanone. These values were generated using computational chemistry software and
should be considered as theoretical estimations.

Chemical Shift (8)

Multiplicity Integration Assignment

ppm
8.45 d 1H H-6
7.15 d 1H H-5
6.80 s (br) 2H NH2
2.50 s 3H CHs

13 i
Chemical Shift (d) ppm Assignment
197.5 C=0
163.0 C-2
158.5 C-14
157.0 C-6
110.0 C-5
27.0 CHs

Predicted FT-IR Data
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Wavenumber (cm~?)

Intensity

Assignment

3450-3300 Strong, Broad N-H Stretch (Amine)
3100-3000 Medium C-H Stretch (Aromatic)
2950-2850 Weak C-H Stretch (Aliphatic)

1680 Strong C=0 Stretch (Ketone)

1620 Strong C=N Stretch (Pyrimidine Ring)
1580 Strong C=C Stretch (Pyrimidine Ring)
1480 Medium N-H Bend (Amine)

Predicted Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Abundance (%) Assignment
137 100 [M]* (Molecular lon)
122 80 [M-CHs]*
95 60 [M-C2H20]*
67 40 [C3H3N2]*

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific

parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-ds). The solution should be clear and free of

particulate matter.

 NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the *H and 3C NMR spectra using standard pulse sequences. For *H NMR, a
sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For
13C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 3C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (ATR Method):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect a background spectrum of the empty ATR setup.

o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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o Data Processing: The resulting spectrum can be analyzed for the presence of characteristic
absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Sample Introduction: The method of introduction depends on the ionization technique. For
Electron lonization (EIl), the sample is typically introduced via a direct insertion probe or a
gas chromatograph (GC).

 lonization: In EI-MS, the sample is vaporized and bombarded with a high-energy electron
beam, causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Data for 1-(2-Aminopyrimidin-4-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027896#spectroscopic-data-for-1-2-aminopyrimidin-
4-yl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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